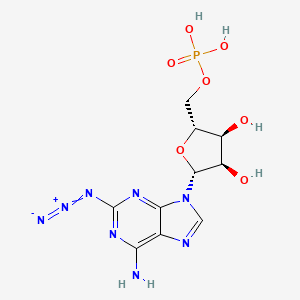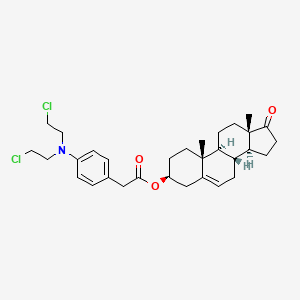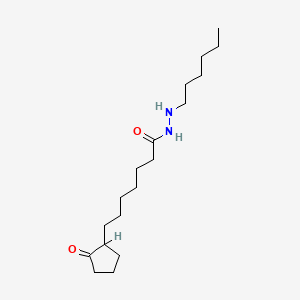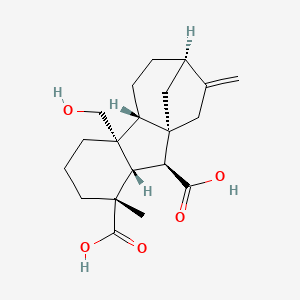
Gibberellin A15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A15 (diacid form) is a dicarboxylic acid and a C20-gibberellin. It is a conjugate acid of a gibberellin A15(2-) (diacid form).
Applications De Recherche Scientifique
Biosynthesis Pathways
Gibberellins (GAs), including Gibberellin A15, are crucial for numerous developmental processes in plants. Two biosynthesis routes, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids, contribute to GA production. Studies in Arabidopsis have shown that both pathways are involved in GA biosynthesis, with the MEP pathway predominantly synthesizing GAs (Kasahara et al., 2002).
GA Receptor Interaction
Gibberellins, including Gibberellin A15, interact with nuclear receptors such as GIBBERELLIN INSENSITIVE DWARF1 (GID1), playing a pivotal role in plant growth and development. The crystal structures of such interactions in Arabidopsis thaliana reveal how GID1 discriminates and becomes activated by bioactive gibberellins for specific binding to DELLA proteins, which are crucial in plant growth regulation (Murase et al., 2008).
GA Metabolism and Regulation
Gibberellin metabolism is complex and is tightly regulated by developmental, hormonal, and environmental signals. This regulation aligns with GAs' role as key growth regulators in plants and fungi. Recent research provides insights into the molecular mechanisms for fine-tuning GA levels, essential for understanding plant growth and development (Yamaguchi, 2008).
Plant Growth Promotion
New synthetic small molecules interacting with GA-DELLA function, such as A1, have been found to enhance plant growth in shoot and root tissues. These molecules work by increasing the sensitivity to endogenous gibberellins, leading to enhanced growth via DELLA degradation. This insight suggests potential agricultural applications for such compounds (Sukiran et al., 2022).
GA in Fruit Development
Gibberellins, including A15, have been identified in the pods and seeds of Pisum sativum and play a significant role in pod growth and seed development. The level of gibberellin A1, for instance, correlates with pod size, indicating a regulatory role of GA in fruit development (García-Martínez et al., 2004).
GA Transport and Localization
Understanding GA transport and localization is vital for comprehending its role in plant growth and development. Research highlights the importance of GA intermediates in long- and short-distance movement and discusses identified Arabidopsis GA transporters, showcasing their complexity and functional redundancy (Binenbaum et al., 2018).
Propriétés
Nom du produit |
Gibberellin A15 |
|---|---|
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
Clé InChI |
TZGXVFYTKTWKCU-CXXOJBQZSA-N |
SMILES isomérique |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)CO)C(=O)O |
SMILES canonique |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)CO)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)

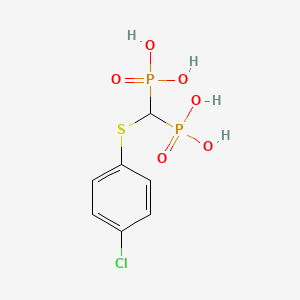

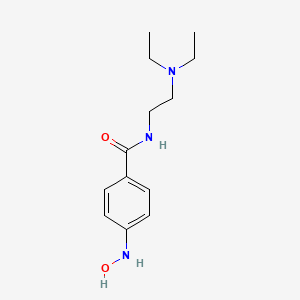
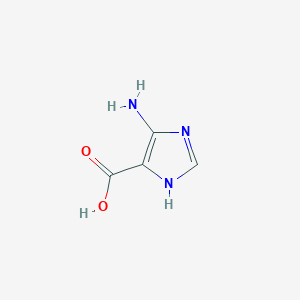
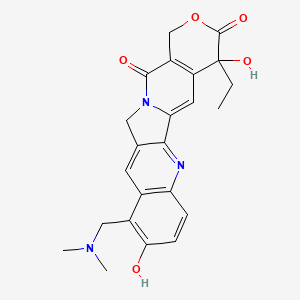
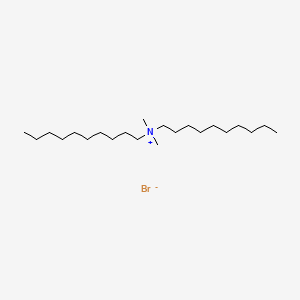
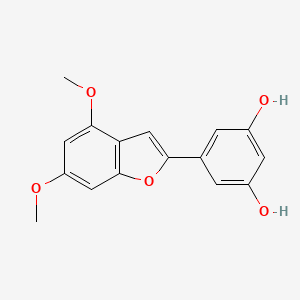
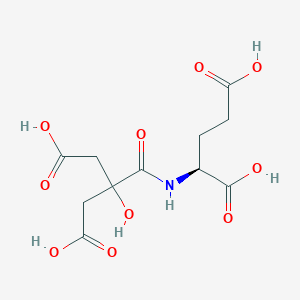
![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)
